molecular formula C17H18FN5S B6442336 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline CAS No. 2640964-18-5

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline

Cat. No.: B6442336
CAS No.: 2640964-18-5
M. Wt: 343.4 g/mol
InChI Key: IKAOTEGMLLFBHR-UHFFFAOYSA-N
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Description

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline is a complex organic compound that features a quinazoline core substituted with a 1,3,4-thiadiazole ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Biochemical Analysis

Biochemical Properties

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to interact with glutaminase-1 (GLS1), an enzyme involved in glutaminolysis, by inhibiting its activity This inhibition disrupts the conversion of glutamine to glutamate, affecting the downstream production of metabolites such as glutathione

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of GLS1 by this compound leads to reduced glutaminolysis, which can result in decreased cell proliferation and increased apoptosis in cancer cells . Moreover, this compound may affect other cellular processes such as oxidative stress response and energy metabolism, contributing to its potential therapeutic effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of GLS1, which is achieved by binding to the enzyme’s active site and preventing its catalytic activity . This inhibition disrupts the glutaminolysis pathway, leading to a decrease in the production of glutamate and other downstream metabolites. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of GLS1 activity and persistent effects on cellular metabolism and function. These findings suggest that this compound may have potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit GLS1 activity and reduce tumor growth in cancer models . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to glutaminolysis and oxidative stress response. By inhibiting GLS1, this compound disrupts the conversion of glutamine to glutamate, affecting the production of metabolites such as glutathione and reactive oxygen species

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound has been shown to accumulate in tissues with high GLS1 expression, such as the liver and kidneys

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with GLS1 and other metabolic enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinazoline core.

Scientific Research Applications

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the thiadiazole ring enhances its ability to interact with biological targets, while the quinazoline core contributes to its overall stability and reactivity.

Properties

IUPAC Name

2-ethyl-5-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5S/c1-2-15-21-22-17(24-15)11-5-7-23(8-6-11)16-13-9-12(18)3-4-14(13)19-10-20-16/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAOTEGMLLFBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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